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molecular formula C16H22O2 B8758787 Styrene butyl methacrylate CAS No. 112143-68-7

Styrene butyl methacrylate

Cat. No. B8758787
M. Wt: 246.34 g/mol
InChI Key: DFYKHEXCUQCPEB-UHFFFAOYSA-N
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Patent
US05380616

Procedure details

With the addition of 2,2'-azobisisobutyronitrile, a mixture of styrene and n-butyl methacrylate at a mixing ratio of (75:25) was stirred at temperatures of 100 to 120° C. in order to obtain 43 parts by weight of a styrene-n-butyl methacrylate copolymer. The previously obtained solution was further added dropwise to the above polymerization mixture and the polymerization was allowed to continue for three hours. Thereafter, a solvent component was removed from the above mixture by heating under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:21]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])(=[O:25])[C:22]([CH3:24])=[CH2:23]>>[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:21]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])(=[O:25])[C:22]([CH3:24])=[CH2:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Stirring
Type
CUSTOM
Details
was stirred at temperatures of 100 to 120° C. in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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